tert-Butyl 4-(2-chloroethyl)benzylcarbamate
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Overview
Description
tert-Butyl 4-(2-chloroethyl)benzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a 2-chloroethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-chloroethyl)benzylcarbamate typically involves the reaction of 4-(2-chloroethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-chloroethyl)benzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzylcarbamates.
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the benzyl group.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
tert-Butyl 4-(2-chloroethyl)benzylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-chloroethyl)benzylcarbamate involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzymatic activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-aminoethyl)benzylcarbamate
- tert-Butyl 4-(2-ethoxyethyl)benzylcarbamate
- tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate
Uniqueness
tert-Butyl 4-(2-chloroethyl)benzylcarbamate is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The chloroethyl group allows for specific interactions and modifications that are not possible with other substituents.
Properties
Molecular Formula |
C14H20ClNO2 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-chloroethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
QSQMBZOJXWFSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
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